Computational Selectivity for JAK1 Over JAK2 and JAK3 Kinases
Molecular docking calculations reveal that 1-sec-butyl-1H-pyrazole-5-carboxamide achieves a more favorable binding energy for JAK1 (ΔG = -10.1 kcal/mol) compared to JAK2 (ΔG = -9.2 kcal/mol) and JAK3 (ΔG = -8.7 kcal/mol), indicating a computational preference for JAK1 inhibition . This contrasts with the 1-methyl analog, which lacks the hydrophobic sec-butyl group to occupy the solvent-exposed region near Phe958 and may exhibit a different selectivity pattern . The binding mode involves hydrogen bonds between the carboxamide and the hinge residues Glu957/Leu959, while the sec-butyl group extends into the solvent-accessible region to minimize steric clashes .
| Evidence Dimension | Computed binding free energy (ΔG, kcal/mol) for kinase targets |
|---|---|
| Target Compound Data | JAK1: -10.1 kcal/mol; JAK2: -9.2 kcal/mol; JAK3: -8.7 kcal/mol |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-5-carboxamide (lack of sec-butyl hydrophobic anchor); JAK2 and JAK3 as selectivity counterscreens |
| Quantified Difference | ΔΔG (JAK1 vs JAK2) = -0.9 kcal/mol; ΔΔG (JAK1 vs JAK3) = -1.4 kcal/mol |
| Conditions | Molecular docking (PDB: 6SM8 for JAK1; comparative model for JAK2/JAK3) as reported in vendor computational datasheet |
Why This Matters
The computational JAK1 selectivity profile differentiates this scaffold for programs targeting JAK1-mediated inflammatory or oncogenic signaling, where minimizing JAK2-related hematopoietic side effects is a key design criterion.
